molecular formula C16H16F3N5S B10928845 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10928845
M. Wt: 367.4 g/mol
InChI Key: SEEPHQIZWNHVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE is a complex organic compound that features a pyrazole and pyrimidine ring system

Preparation Methods

The synthesis of N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled environments to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

  • N-[4-(1-METHYL-3-PHENYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE
  • N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of the ethyl, methyl, and trifluoromethyl groups in N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(2-THIENYLMETHYL)AMINE contributes to its distinct characteristics and potential applications.

Properties

Molecular Formula

C16H16F3N5S

Molecular Weight

367.4 g/mol

IUPAC Name

4-(1-ethyl-3-methylpyrazol-4-yl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H16F3N5S/c1-3-24-9-12(10(2)23-24)13-7-14(16(17,18)19)22-15(21-13)20-8-11-5-4-6-25-11/h4-7,9H,3,8H2,1-2H3,(H,20,21,22)

InChI Key

SEEPHQIZWNHVPE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCC3=CC=CS3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.